Rhodanine, N-acetamido-, hydrate
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Overview
Description
Rhodanine is a 5-membered heterocyclic organic compound possessing a thiazolidine core . It was discovered in 1877 by Marceli Nencki . Rhodanine derivatives have a broad spectrum of biological activity, including anticancer properties . The specific compound “Rhodanine, N-acetamido-, hydrate” is used for research and development .
Synthesis Analysis
Rhodanine and thiazolidinone (TZD) heterocycles are attractive targets in organic and medicinal chemistry due to their potency in a wide spectrum of biological activities . They can also serve as synthetic intermediates for many kinds of pharmaceuticals or drug precursors . The reaction of rhodanine and aromatic aldehyde failed to give aldol adducts due to subsequent dehydration of aldol product to N-substituted-5-arylidene rhodanines under basic reaction conditions .Molecular Structure Analysis
The chemical structures of the compounds were confirmed by IR, 1H NMR, and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis . The structure–activity relationship of rhodanine derivatives, as well as some of the molecular targets, were discussed .Chemical Reactions Analysis
The reaction of rhodanine and aromatic aldehyde failed to give aldol adducts due to subsequent dehydration of aldol product to N-substituted-5-arylidene rhodanines under basic reaction conditions .Scientific Research Applications
Metallo-β-Lactamase Inhibition
Rhodanine derivatives have been identified as potential inhibitors of metallo-β-lactamases (MBLs), which are enzymes that provide resistance to β-lactam antibiotics. A study revealed that rhodanine undergoes hydrolysis to produce a thioenolate, which effectively inhibits MBLs, suggesting its potential in developing new MBL inhibitors (Brem et al., 2014).
Dye-Sensitized Solar Cells
Rhodanine-3-acetic acid, a rhodanine derivative, is a common electron acceptor for organic dyes in dye-sensitized solar cells (DSSCs). A study found that modifying the rhodanine ring structure to a conjugated form significantly enhances the efficiency of DSSCs (Wan et al., 2017).
Antimicrobial Properties
Several derivatives of rhodanine have demonstrated antimicrobial properties. A study synthesized various rhodanine derivatives and evaluated their antibacterial and antifungal activities, showing effectiveness against multiple bacterial and fungal strains (Rana et al., 2014).
Safety And Hazards
Future Directions
Rhodanines remain privileged heterocycles in drug discovery. They are accessible building blocks for optimization and transformation into related heterocycles, simplified analogues and fused heterocycles with a thiazolidine framework . The positive aspects of Michael acceptors must be considered as well as their multitarget properties . New criteria for target affinity must be found .
properties
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2.H2O/c1-3(8)6-7-4(9)2-11-5(7)10;/h2H2,1H3,(H,6,8);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDONZQFHGVGJCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C(=O)CSC1=S.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224440 |
Source
|
Record name | Rhodanine, N-acetamido-, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodanine, N-acetamido-, hydrate | |
CAS RN |
73855-54-6 |
Source
|
Record name | Rhodanine, N-acetamido-, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodanine, N-acetamido-, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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